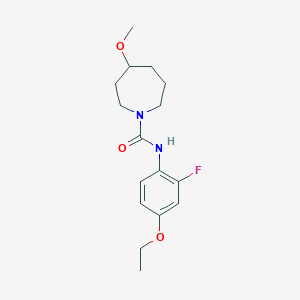![molecular formula C16H25NO3S B6976663 5,5-dimethyl-N-[1-(4-methylphenyl)sulfonylpropan-2-yl]oxolan-3-amine](/img/structure/B6976663.png)
5,5-dimethyl-N-[1-(4-methylphenyl)sulfonylpropan-2-yl]oxolan-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-dimethyl-N-[1-(4-methylphenyl)sulfonylpropan-2-yl]oxolan-3-amine is a complex organic compound with a unique structure that includes an oxolane ring, a sulfonyl group, and a methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dimethyl-N-[1-(4-methylphenyl)sulfonylpropan-2-yl]oxolan-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxolane ring: This can be achieved through the cyclization of a suitable diol or halohydrin precursor under acidic or basic conditions.
Introduction of the sulfonyl group: This step involves the reaction of the oxolane intermediate with a sulfonyl chloride derivative, such as 4-methylphenylsulfonyl chloride, in the presence of a base like triethylamine.
Attachment of the propan-2-yl group: This can be done through a nucleophilic substitution reaction, where the oxolane-sulfonyl intermediate reacts with a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
5,5-dimethyl-N-[1-(4-methylphenyl)sulfonylpropan-2-yl]oxolan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Alkyl halides, sulfonyl chlorides, or other electrophiles in the presence of a base or acid catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
5,5-dimethyl-N-[1-(4-methylphenyl)sulfonylpropan-2-yl]oxolan-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5,5-dimethyl-N-[1-(4-methylphenyl)sulfonylpropan-2-yl]oxolan-3-amine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The oxolane ring and methylphenyl group may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules.
類似化合物との比較
Similar Compounds
N,N-Dimethyl-N’- (4-methylphenyl)sulfamide: Shares the sulfonyl and methylphenyl groups but lacks the oxolane ring.
4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde: Contains a similar oxolane ring but differs in the functional groups attached.
Uniqueness
5,5-dimethyl-N-[1-(4-methylphenyl)sulfonylpropan-2-yl]oxolan-3-amine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxolane ring, sulfonyl group, and methylphenyl group in a single molecule makes it a versatile compound for various applications.
特性
IUPAC Name |
5,5-dimethyl-N-[1-(4-methylphenyl)sulfonylpropan-2-yl]oxolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3S/c1-12-5-7-15(8-6-12)21(18,19)11-13(2)17-14-9-16(3,4)20-10-14/h5-8,13-14,17H,9-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGLUBBJTOEFGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(C)NC2CC(OC2)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[1-(2,2-Dimethylcyclopropyl)butylamino]-1-(1-methylpyrazol-4-yl)ethanol](/img/structure/B6976594.png)
![N-(4-ethoxy-2-fluorophenyl)-3-[(3-methylphenyl)methyl]azetidine-1-carboxamide](/img/structure/B6976605.png)

![1-(4-bromophenyl)-N-[(3-ethyltriazol-4-yl)methyl]methanamine](/img/structure/B6976614.png)
![N-[(3-ethyltriazol-4-yl)methyl]-1-(1-phenylpyrazol-3-yl)methanamine](/img/structure/B6976622.png)
![N-[4-[4-[(5,5-dimethyloxolan-3-yl)amino]piperidin-1-yl]sulfonylphenyl]acetamide](/img/structure/B6976630.png)
![3-[2-(Cycloheptylamino)ethylcarbamoyl]benzoic acid](/img/structure/B6976631.png)
![1-(4-chlorophenyl)-N-[(3-ethyltriazol-4-yl)methyl]-1-(4-methylmorpholin-2-yl)methanamine](/img/structure/B6976637.png)
![N-[(3-ethyltriazol-4-yl)methyl]-1-(4-propan-2-ylcyclohexyl)methanamine](/img/structure/B6976639.png)
![N-[(3-ethyltriazol-4-yl)methyl]-1-(4-methoxy-3-methylphenyl)methanamine](/img/structure/B6976646.png)
![N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]-5,5-dimethyloxolan-3-amine](/img/structure/B6976651.png)
![N-[[1-(4-bromophenyl)pyrazol-4-yl]methyl]-1-(3-ethyltriazol-4-yl)methanamine](/img/structure/B6976657.png)
![1-(2-Bromophenyl)-2-[(3-ethyltriazol-4-yl)methylamino]ethanol](/img/structure/B6976667.png)
![5-[(5-Tert-butyl-1,2-oxazol-3-yl)methoxy]-2-methylpyran-4-one](/img/structure/B6976686.png)
